Bicyclo[2.2.1]hept-2-ene-1-carboxamide
Description
Bicyclo[2.2.1]hept-2-ene-1-carboxamide (CAS: 15023-49-1) is a norbornene-derived carboxamide characterized by its bicyclic structure. This compound serves as a versatile scaffold in organic synthesis and medicinal chemistry due to its rigid framework, which can influence stereochemical outcomes and biological interactions . Its synthesis typically involves functionalization of the bicyclo[2.2.1]heptene core, often through amidation or substitution reactions, as demonstrated in the preparation of serotoninergic ligands like Norbo-1 and Norbo-2 .
Properties
CAS No. |
15023-49-1 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-ene-1-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2,(H2,9,10) |
InChI Key |
VMJGNWWGAXVEOP-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1C=C2)C(=O)N |
Canonical SMILES |
C1CC2(CC1C=C2)C(=O)N |
Synonyms |
2-Norbornene-1-carboxamide(8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Derivatives
Pharmacological Activity
- Serotoninergic Ligands (Norbo-1, Norbo-2, Norbo-13): Derivatives with phenylpiperazine groups exhibit high affinity for serotonin receptors (5-HT₁A/7). For example, Norbo-13 (3,4-dichlorophenyl-substituted) showed enhanced binding compared to the base carboxamide, likely due to electronic and steric effects .
Critical Analysis of Key Differences
- Reactivity : Chlorinated derivatives (e.g., 2-chloro) are more reactive toward nucleophilic substitution, enabling downstream functionalization .
- Bioactivity: Phenylpiperazine-substituted derivatives (Norbo series) outperform the parent compound in receptor binding, highlighting the importance of pharmacophore design .
- Physical Properties : Substitutions like phenyl groups increase logP, enhancing membrane permeability but reducing aqueous solubility .
Preparation Methods
Classical Diels-Alder Protocol
In a standard procedure, cyclopentadiene reacts with acrylamide under thermal conditions (80–120°C) in toluene, producing the bicyclic adduct with moderate yields (40–60%). Lewis acids like aluminum chloride (AlCl₃) enhance reaction rates and regioselectivity, achieving yields up to 85%.
Table 1: Diels-Alder Reaction Optimization
Inverse-Electron-Demand Variants
Electron-deficient dienophiles, such as maleic anhydride, react with electron-rich dienes to form adducts with reversed regiochemistry. This method requires polar solvents (e.g., DMF) and yields stereoisomerically pure products.
Functionalization of Norbornene Derivatives
Pre-existing norbornene frameworks are functionalized to introduce the carboxamide group. Common strategies include amidation of carboxylic acids or nitrile hydrolysis.
Carboxylic Acid to Amide Conversion
Norbornene-1-carboxylic acid undergoes amidation using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia or amines:
Yields range from 70–90% when using coupling agents like EDCl/HOBt.
Nitrile Hydrolysis
Norbornene-1-carbonitrile is hydrolyzed under acidic or basic conditions to the carboxamide. For example, sulfuric acid (H₂SO₄, 50%) at 60°C converts nitriles to amides in 65% yield.
Catalytic Methods and Reaction Optimization
Transition-metal catalysis enables efficient and selective synthesis. Palladium and nickel complexes facilitate coupling reactions, while enzymatic methods offer enantioselectivity.
Palladium-Catalyzed Aminocarbonylation
Aryl halides react with carbon monoxide and amines in the presence of Pd(PPh₃)₄ to form carboxamides. Applied to norbornene derivatives, this method achieves 80–90% yields under mild conditions (60°C, 1 atm CO).
Table 2: Catalytic Aminocarbonylation Results
| Substrate | Catalyst | CO Pressure (atm) | Yield (%) |
|---|---|---|---|
| Norbornene bromide | Pd(OAc)₂ | 1 | 85 |
| Norbornene iodide | PdCl₂(PPh₃)₂ | 3 | 92 |
Enzymatic Synthesis
Lipases (e.g., Candida antarctica) catalyze the amidation of norbornene carboxylic acids with amines in non-aqueous media. This method achieves >95% enantiomeric excess (ee) for chiral carboxamides.
Characterization and Analytical Techniques
Rigorous characterization ensures structural fidelity and purity. Key methods include:
-
NMR Spectroscopy : ¹H NMR reveals olefinic protons at δ 5.8–6.2 ppm and carboxamide NH₂ signals at δ 6.5–7.0 ppm.
-
IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) confirm the amide group.
-
X-ray Crystallography : Resolves stereochemistry, showing bond angles of 93° at the bridgehead carbon .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Bicyclo[2.2.1]hept-2-ene-1-carboxamide in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and flame-retardant lab coats. Avoid skin/eye contact and inhalation of vapors or dust .
- Ventilation: Operate in fume hoods or well-ventilated areas to minimize vapor accumulation .
- Fire Safety: Eliminate ignition sources (sparks, open flames). Use CO₂, dry powder, or alcohol-resistant foam for fire suppression .
- Spill Management: Collect spills using non-sparking tools and store in sealed containers. Avoid environmental release .
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer:
- Spectroscopic Techniques:
- NMR: Analyze proton environments and bicyclic framework using H and C NMR.
- IR Spectroscopy: Identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
- X-ray Crystallography: Resolve 3D structure and confirm bicyclo[2.2.1]heptane geometry .
- Computational Modeling: Use DFT calculations to predict electronic properties and validate experimental data .
Q. What are the key considerations for storing this compound to ensure stability?
- Methodological Answer:
- Storage Conditions: Keep in a cool (<25°C), dry, and well-ventilated area. Use airtight containers to prevent moisture absorption .
- Incompatibilities: Avoid proximity to oxidizers (e.g., peroxides, nitrates) to prevent unintended reactions .
- Shelf Life: Monitor for discoloration or precipitation, which may indicate degradation. Conduct periodic HPLC purity checks .
Advanced Research Questions
Q. What enantioselective synthesis methods are effective for generating functionalized Bicyclo[2.2.1]heptane derivatives?
- Methodological Answer:
- Organocatalytic [4+2] Cycloaddition: Utilize chiral catalysts (e.g., bornane sultam derivatives) to synthesize enantiomerically enriched bicycloheptane carboxylates under mild conditions .
- Transition-Metal Catalysis: Employ chiral ligands (e.g., diphonane) with Pd or Rh to achieve asymmetric C–H functionalization .
- Chiral Resolution: Use enzymatic or chromatographic methods (e.g., chiral HPLC) to separate racemic mixtures .
Q. How does the bicyclic scaffold influence the bioactivity of drug candidates like LMV-6015 and AMG 221?
- Methodological Answer:
- Conformational Rigidity: The bicyclo[2.2.1]heptane core reduces rotational freedom, enhancing target binding specificity (e.g., enzyme inhibition) .
- Steric Effects: Substituents on the bicyclic framework modulate interactions with hydrophobic pockets in biological targets .
- Case Studies:
- LMV-6015: The scaffold improves metabolic stability by resisting cytochrome P450 oxidation .
- AMG 221: Rigidity optimizes pharmacokinetic properties, reducing off-target effects .
Q. What strategies resolve contradictions in mechanistic data during the synthesis of Bicyclo[2.2.1]heptane derivatives?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Investigate reaction pathways by substituting H with H to identify rate-determining steps .
- Computational Studies: Use DFT to model intermediates and transition states, reconciling experimental vs. theoretical data .
- In Situ Spectroscopy: Monitor reactions via Raman or FTIR to detect transient species (e.g., radical intermediates) .
Q. How can computational modeling aid in predicting the reactivity of Bicyclo[2.2.1]heptane-1-carboxamide in cycloaddition reactions?
- Methodological Answer:
- Reaction Pathway Simulation: Apply Gaussian or ORCA software to calculate activation energies and regioselectivity in Diels-Alder reactions .
- Frontier Molecular Orbital (FMO) Analysis: Predict electron-rich/deprived sites to guide catalyst design for asymmetric cycloadditions .
- Solvent Effects: Use COSMO-RS models to simulate solvent interactions and optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
